5-Ethyl-2,2,5-trimethylheptane 5-Ethyl-2,2,5-trimethylheptane
Brand Name: Vulcanchem
CAS No.: 62199-12-6
VCID: VC19502573
InChI: InChI=1S/C12H26/c1-7-12(6,8-2)10-9-11(3,4)5/h7-10H2,1-6H3
SMILES:
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

5-Ethyl-2,2,5-trimethylheptane

CAS No.: 62199-12-6

Cat. No.: VC19502573

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,2,5-trimethylheptane - 62199-12-6

Specification

CAS No. 62199-12-6
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 5-ethyl-2,2,5-trimethylheptane
Standard InChI InChI=1S/C12H26/c1-7-12(6,8-2)10-9-11(3,4)5/h7-10H2,1-6H3
Standard InChI Key KJWMMFYTYSUWMH-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CC)CCC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Geometry

The systematic name 5-ethyl-2,2,5-trimethylheptane derives from a heptane backbone (C7H16\text{C}_7\text{H}_{16}) substituted with:

  • Two methyl groups (CH3-\text{CH}_3) at position 2

  • One ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) and one methyl group at position 5 .

This branching pattern minimizes steric strain while maximizing thermodynamic stability. The structure can be represented as:
CH3C(CH3)2CH2CH(C2H5)CH2CH2CH3\text{CH}_3-\text{C}(\text{CH}_3)_2-\text{CH}_2-\text{CH}(\text{C}_2\text{H}_5)-\text{CH}_2-\text{CH}_2-\text{CH}_3
Substituent positioning follows IUPAC numbering rules, prioritizing the lowest possible locants for alkyl groups .

Property5-Ethyl-2,2,5-trimethylheptane 3-Ethyl-2,4,5-trimethylheptane
Molecular FormulaC12H26\text{C}_{12}\text{H}_{26}C12H26\text{C}_{12}\text{H}_{26}
Molecular Weight (g/mol)170.33170.33
LogP4.64Data unavailable

Synthesis and Production

Laboratory-Scale Synthesis

Branched alkanes like 5-ethyl-2,2,5-trimethylheptane are typically synthesized via alkylation reactions. A proposed route involves:

  • Friedel-Crafts alkylation: Reacting 2,2-dimethylpentane with ethyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Grignard reagent coupling: Using tert-butylmagnesium bromide and 5-chloro-2-methylheptane to introduce ethyl and methyl groups .

Key challenges include minimizing isomerization byproducts and achieving regioselectivity. For instance, competing pathways may yield 5-ethyl-2,3,5-trimethylheptane if reaction temperatures exceed 60°C.

Industrial Manufacturing

Industrial production leverages petroleum refining byproducts. Catalytic cracking of long-chain n-alkanes (C18C30\text{C}_{18}-\text{C}_{30}) over zeolite catalysts generates branched intermediates, which are subsequently hydrogenated to yield target compounds. Despite scalability, this method requires precise control over catalyst acidity and reaction dwell time to prevent coking.

Physicochemical Properties

Hydrophobicity and Solubility

With a calculated LogP\text{LogP} of 4.64 , 5-ethyl-2,2,5-trimethylheptane exhibits extreme hydrophobicity, rendering it immiscible with polar solvents like water or ethanol. This property aligns with Traube’s rule, where branched alkanes have lower aqueous solubility than linear counterparts due to reduced surface area .

Thermal Stability

While experimental data on boiling and melting points are unavailable, analog comparisons suggest:

  • Boiling point: ~210–220°C (estimated via Joback method for C12H26\text{C}_{12}\text{H}_{26})

  • Flash point: >100°C, typical of high-molecular-weight alkanes .

Challenges and Future Prospects

Analytical Limitations

Current gaps in spectroscopic data (e.g., missing 1H^1\text{H}-NMR peaks) hinder precise structural validation. Collaborative efforts to characterize this compound via high-resolution mass spectrometry (HRMS) and X-ray crystallography are warranted .

Sustainable Synthesis

Developing biocatalytic routes using engineered E. coli strains expressing cytochrome P450 enzymes could reduce reliance on fossil-fuel-derived feedstocks.

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